4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 2-chlorobenzyl chloride with piperazine under basic conditions.
Formation of the pyrazole intermediate: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone.
Coupling of intermediates: The piperazine and pyrazole intermediates are coupled with a pyrimidine derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
These compounds share structural similarities, such as the presence of piperazine and heterocyclic rings, but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C18H19ClN6 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H19ClN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2 |
InChI Key |
AIYCQEMIGIIQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.